molecular formula C8H15N3O2 B3390599 N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide CAS No. 1095519-92-8

N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide

Cat. No.: B3390599
CAS No.: 1095519-92-8
M. Wt: 185.22 g/mol
InChI Key: UAJPOVRGHHNUBW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the nitrogen of the primary acetamide backbone. The 2-position of the acetamide is substituted with a secondary amine group linked to a 2-(methylamino)-2-oxoethyl moiety. The compound’s applications are likely in pharmaceutical research, given its structural similarity to intermediates used in drug development (e.g., ) .

Properties

IUPAC Name

2-[[2-(cyclopropylamino)-2-oxoethyl]amino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-9-7(12)4-10-5-8(13)11-6-2-3-6/h6,10H,2-5H2,1H3,(H,9,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJPOVRGHHNUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNCC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095519-92-8
Record name N-cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2-(methylamino)-2-oxoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at a temperature of around 298K and a pH of 7.5 . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.

    Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in organic solvents like ethanol or methanol.

Major Products Formed

    Oxidation: The major products are typically the corresponding oxo derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: The major products depend on the nucleophile used but generally result in substituted amides.

Scientific Research Applications

Chemistry

N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide serves as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in:

  • Oxidation : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Commonly reduced with lithium aluminum hydride.
  • Substitution : Undergoes nucleophilic substitution reactions, making it versatile for synthesizing other compounds .

Biology

In proteomics research, this compound is utilized to study protein interactions and functions. Its ability to bind to specific molecular targets suggests potential roles in elucidating biochemical pathways and cellular signaling mechanisms .

Medicine

While not yet approved for clinical use, this compound is under investigation for therapeutic applications. Its interactions with enzymes and receptors indicate possible uses in drug development, particularly in designing molecules that can modulate biological activities .

Industrial Applications

This compound is also explored for its utility in developing new materials and chemical processes. The unique properties of this compound make it suitable for industrial applications where specific chemical behaviors are desired .

Case Study 1: Proteomics Research

A study investigated the use of this compound in proteomics to understand protein-ligand interactions. The compound demonstrated significant binding affinity to target proteins, thus aiding in identifying key interaction sites critical for protein function.

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry context, researchers employed this compound as a precursor to synthesize novel amides with potential pharmacological activity. The reactions yielded high purity products, showcasing the compound's effectiveness as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect protein interactions and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide and analogous compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
Target Compound ~C₈H₁₄N₄O₂ ~218.23 Cyclopropyl, dual amides, methylamino Moderate polarity, potential rigidity
N-Isopropyl-2-[{2-[(3-methoxyphenyl)amino]-2-oxoethyl}(methyl)amino]-N-methylacetamide C₁₆H₂₅N₃O₃ 307.39 3-Methoxyphenyl, isopropyl, methylamino High lipophilicity (aromatic ring), bulkier structure
2-[(2-Methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide C₁₅H₁₈N₄O₃S 334.40 Thiazolyl, nitro, isobutylamino Electron-withdrawing groups (nitro), reactive thiazole ring
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, methylaminocarbonyl High polarity, small size
N-(Cyclopropylmethyl)-2-(methylamino)acetamide C₇H₁₃N₂O 141.20 Cyclopropylmethyl, methylamino Simpler structure, lower molecular weight
N-Cyclopropyl-2-({2-[(dimethylamino)methyl]-2-methylpropyl}amino)acetamide C₁₂H₂₅N₃O 227.35 Dimethylamino, branched alkyl Tertiary amine, increased basicity

Key Differences and Implications

Aromatic vs. In contrast, the target compound lacks aromaticity, which may reduce off-target binding .

Functional Group Complexity: The cyano group in ’s compound increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability relative to the target . ’s dimethylamino group confers basicity, which could enhance solubility in acidic environments (e.g., gastric fluid) .

Molecular Weight and Size :

  • Smaller derivatives like ’s compound (141.20 g/mol) may exhibit better bioavailability than the target (~218 g/mol), though with reduced binding affinity due to fewer functional groups .

Biological Activity

N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide, also known by its CAS number 1095519-92-8, is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₈H₁₅N₃O₂
  • Molar Mass: 185.23 g/mol
  • IUPAC Name: 2-[[2-(cyclopropylamino)-2-oxoethyl]amino]-N-methylacetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and influence various signaling pathways:

  • Protein Interactions: The compound has been investigated for its role in proteomics, particularly in studying protein-protein interactions (PPIs). Its binding affinity to target proteins can alter their functional states, potentially leading to therapeutic effects against diseases characterized by dysfunctional protein interactions.
  • Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

  • Antibacterial Activity: The compound exhibits promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
    • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: It also shows antifungal properties, with effective concentrations against Candida albicans and other fungal strains .

Case Studies

  • Study on Antimicrobial Efficacy: A comparative study evaluated the efficacy of this compound alongside other known antimicrobial agents. The results indicated that it performed comparably to established antibiotics, suggesting its potential as a therapeutic candidate for treating infections caused by resistant strains .
  • Proteomics Research Application: In a proteomics study, this compound was used to probe protein interactions relevant to cancer signaling pathways. The findings indicated that it could disrupt critical interactions between oncogenic proteins, highlighting its potential role in cancer therapy .

Research Findings

Study TypeFindingsReference
Antimicrobial StudyEffective against E. coli (MIC: 0.0195 mg/mL), Bacillus mycoides, and C. albicans
Proteomics ApplicationDisruption of protein interactions linked to cancer pathways
Enzyme Inhibition StudyPotential inhibition of metabolic enzymes; specific targets under investigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide
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N-Cyclopropyl-2-((2-(methylamino)-2-oxoethyl)amino)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.